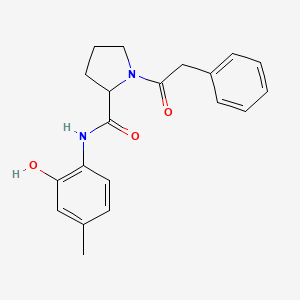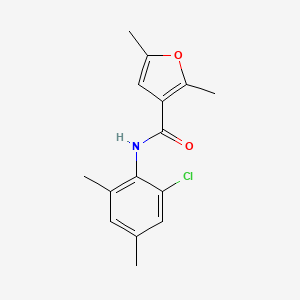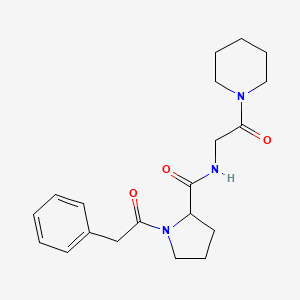
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications due to its ability to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for various neurological disorders.
Wirkmechanismus
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor, which is primarily found in the brain. By blocking the effects of cannabinoids on these receptors, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone can prevent the activation of the endocannabinoid system, which plays a role in various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to block the rewarding effects of cannabinoids, which can be useful in the treatment of addiction. It has also been shown to reduce pain and anxiety in animal models, suggesting that it may have potential therapeutic applications in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in lab experiments is that it is a selective antagonist of the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is that it has a relatively short half-life in the body, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including pain, anxiety, and addiction. Additionally, researchers may explore the use of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to better understand the biochemical and physiological effects of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, particularly in humans.
In conclusion, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various neurological disorders. Its ability to block the effects of cannabinoids in the brain makes it a useful tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid with azepane and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide to yield Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, and addiction. It has been shown to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for these disorders.
Eigenschaften
IUPAC Name |
azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-11-7-2-3-8-12-19)18-16(21-13)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAUZAOAPMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)

![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)